molecular formula C6H9N3S B3050950 5-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 299937-30-7

5-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3050950
CAS No.: 299937-30-7
M. Wt: 155.22 g/mol
InChI Key: WBXJSQZWPQDHJY-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a cyclopropylmethyl group. This structural motif combines the aromatic thiadiazole ring with a strained cyclopropane moiety, which confers unique steric and electronic properties.

Properties

IUPAC Name

5-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXJSQZWPQDHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356115
Record name 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299937-30-7
Record name 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine
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Preparation Methods

One-Pot Synthesis Using Polyphosphate Ester (PPE)

Reaction Mechanism and Optimization

The one-pot method employs cyclopropanecarboxylic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE), a mild cyclodehydrating agent. PPE facilitates sequential acylation, dehydration, and cyclization without toxic reagents like POCl₃ or SOCl₂. The mechanism proceeds as follows:

  • Salt Formation : PPE protonates the carboxylic acid, enabling nucleophilic attack by thiosemicarbazide to form a thiosemicarbazide-carboxylate salt.
  • Dehydration : The salt undergoes dehydration to yield an acyclic intermediate, 2-cyclopropanecarboxylhydrazine-1-carbothioamide .
  • Cyclodehydration : Intramolecular cyclization forms the thiadiazole ring, yielding the target compound.
Table 1: Optimization Parameters for PPE-Mediated Synthesis
Parameter Optimal Condition Impact on Yield
PPE Concentration 1.2 equivalents Maximizes cyclization efficiency
Solvent Chloroform Enhances intermediate stability
Reaction Time 6–8 hours Balances completion and side reactions
Temperature Reflux (60–65°C) Accelerates dehydration

This method achieves yields of 68–75% for analogous thiadiazoles, though specific data for the cyclopropylmethyl derivative remain unpublished.

Solid-Phase Reaction with Phosphorus Pentachloride

Procedure and Advantages

A patented solid-phase method utilizes phosphorus pentachloride (PCl₅) as a cyclizing agent. The protocol involves:

  • Grinding cyclopropanecarboxylic acid , thiosemicarbazide , and PCl₅ in a 1:1:1 molar ratio.
  • Neutralizing the crude product with alkaline solution (pH 8–8.2) to precipitate the thiadiazole.
  • Recrystallization from ethanol to purify the compound.
Table 2: Performance Metrics of Solid-Phase Synthesis
Metric Value Notes
Yield 91–93% Highest among methods
Reaction Time 20–30 minutes Room-temperature grinding
Toxicity Concerns Moderate (PCl₅ hazards) Requires ventilation

While PCl₅ is toxic, its stoichiometric use and solid-phase conditions minimize solvent waste, making this method industrially scalable.

Cyclization of Thiosemicarbazone Derivatives

Thiosemicarbazone Formation and Oxidative Cyclization

This two-step approach starts with condensing cyclopropanecarboxaldehyde with thiosemicarbazide to form cyclopropanecarboxaldehyde thiosemicarbazone . Subsequent oxidative cyclization using FeCl₃ or H₂SO₄ yields the thiadiazole.

Table 3: Conditions for Thiosemicarbazone Cyclization
Oxidizing Agent Yield (%) Reaction Time Side Products
FeCl₃ 65–70 4 hours Minimal
H₂SO₄ 60–65 6 hours Sulfur oxides

Although this method offers modularity for diverse substituents, the cyclopropylmethyl group’s strain may reduce yields compared to aromatic analogs.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine is C6H9N3S\text{C}_6\text{H}_9\text{N}_3\text{S}. Its structure features a thiadiazole ring with a cyclopropylmethyl substituent, which contributes to its unique reactivity and biological properties. The compound can be represented by the following SMILES notation: C1CC1CC2=NN=C(S2)N .

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of essential enzymes in microbial cells.
  • Antifungal Activity : It has shown promise as an antifungal agent, potentially acting through similar mechanisms as its antibacterial properties.
  • Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific proteins crucial for tumor growth.

Applications in Research and Industry

The applications of this compound extend across several domains:

Medicinal Chemistry

  • Drug Development : This compound serves as a scaffold for designing new pharmaceuticals aimed at treating infections and cancers due to its diverse biological activities .

Material Science

  • Advanced Materials : Its unique structural features allow it to be used in developing materials with specific electronic or optical properties.

Agricultural Chemistry

  • Pesticide Development : The antimicrobial and antifungal properties make it a candidate for developing new agrochemicals that can protect crops from diseases.

Mechanism of Action

The mechanism by which 5-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact molecular targets and pathways involved are determined through detailed biochemical studies.

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on the substituent at the 5-position. Below is a detailed comparison of 5-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine with structurally related compounds:

Structural and Electronic Properties
Compound Substituent Key Features Reference
This compound Cyclopropylmethyl - Combines steric bulk of cyclopropane with thiadiazole’s π-electron system.
- Moderate hydrophobicity (logP ~2.1 estimated).
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine Indolyl - Aromatic indole enables π-π stacking and hydrogen bonding.
- High PIM2 kinase inhibition (IC₅₀ = 0.12 μM).
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Pyridinyl - Basic pyridine nitrogen enhances solubility and metal coordination.
- Potent Bloom helicase inhibitor (IC₅₀ = 1.4 μM).
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Halogenated aryl - Bromine contributes to halogen bonding in crystal packing.
- Strong chalcogen bonding interactions in solid state.
5-(Methylthio)-1,3,4-thiadiazol-2-amine Methylthio - Sulfur atom increases electron density on thiadiazole.
- Intermediate in antimicrobial agent synthesis.

Key Observations :

  • Sterically , the cyclopropane ring imposes greater rigidity than linear alkyl chains (e.g., propyl groups in ) but less bulk than aromatic substituents like indolyl or pyridinyl.

Key Observations :

  • The cyclopropylmethyl group’s hydrophobicity may improve membrane permeability compared to polar pyridinyl derivatives but could reduce solubility relative to methylthio analogs.
  • Unlike halogenated or nitro-substituted compounds, the absence of strong electron-withdrawing groups in the cyclopropylmethyl derivative may limit redox-driven antimicrobial activity .

Biological Activity

5-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications and underlying mechanisms of action based on available research.

Chemical Structure and Properties

  • Molecular Formula : C6_6H9_9N3_3S
  • Molecular Weight : 155.22 g/mol
  • Structural Features : The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The cyclopropylmethyl group contributes to its unique pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. For example, studies on related compounds have demonstrated moderate to good antibacterial and antifungal activities. Specifically, 2-amino-1,3,4-thiadiazole derivatives have been noted for their effectiveness against various strains of bacteria and fungi, suggesting that this compound may possess similar properties.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity TypeTarget OrganismsMIC (µg/mL)
2-Amino-1,3,4-thiadiazoleAntibacterialS. aureus32.6
2-Amino-1,3,4-thiadiazoleAntifungalC. albicans47.5
This compound (hypothetical)Antibacterial/FungalTBDTBD

Cytostatic Properties

The cytostatic effects of thiadiazole derivatives have been investigated in various studies. For instance, compounds like megazol (a derivative of 2-amino-1,3,4-thiadiazole) have shown potent anti-trypanosomal activity but also raised concerns due to their toxicity. This suggests that while this compound may exhibit similar cytostatic properties, its safety profile needs thorough evaluation.

The mechanism by which thiadiazoles exert their biological effects often involves the inhibition of key enzymes or pathways in microbial cells or cancer cells. For example:

  • Inhibition of DNA synthesis : Some thiadiazole derivatives interfere with DNA replication processes in pathogens.
  • Enzyme inhibition : Compounds may inhibit enzymes critical for cell survival in both microbial and cancerous cells.

Study on Thiadiazole Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various thiadiazole derivatives. The findings indicated that modifications to the thiadiazole core could enhance antimicrobial activity while reducing toxicity . This approach can be applied to explore the efficacy of this compound in future research.

Clinical Implications

Given the promising activity of related thiadiazoles against resistant strains of bacteria and fungi, there is potential for developing this compound as a therapeutic agent in treating infections caused by resistant microorganisms.

Q & A

Basic: What are the common synthetic routes for 5-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine, and how are reaction conditions optimized?

Answer:
A typical synthesis involves cyclocondensation of cyclopropanecarboxylic acid derivatives with thiosemicarbazide. For example, cyclopropanecarboxylic acid (0.05 mol) and thiosemicarbazide (0.05 mol) are reacted with POCl₃ (13 mL) at 75°C for 45 minutes, followed by refluxing in water for 4 hours . Optimization includes adjusting stoichiometry, solvent choice (e.g., ethanol for recrystallization), and temperature control to improve yield and purity. Ultrasound-assisted synthesis (e.g., 20–40 kHz) can enhance reaction efficiency by reducing time and side products .

Advanced: How do competing synthetic methods (e.g., POCl₃ vs. H₂SO₄) affect the regioselectivity and yield of 5-substituted thiadiazole derivatives?

Answer:
POCl₃ promotes cyclization via electrophilic activation, favoring thiadiazole ring formation under mild conditions (75°C, 45 minutes) . In contrast, concentrated H₂SO₄ (used in other thiadiazole syntheses) may lead to sulfonation side reactions but enables higher temperatures for challenging substrates. Comparative studies should monitor byproducts via TLC or HPLC and quantify yields using gravimetric or spectroscopic methods. For example, POCl₃-based routes achieve ~65% yield for analogous compounds, while H₂SO₃ methods may require post-reaction neutralization to isolate products .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • FT-IR : Identifies functional groups (e.g., N–H stretch at ~3197 cm⁻¹, C=N at ~1562 cm⁻¹) .
  • ¹H-NMR : Confirms cyclopropylmethyl protons (δ 2.14–3.03 ppm for –CH₂ groups) and aromatic/amine protons .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S at ~1.74 Å) and supramolecular interactions (e.g., N–H···N hydrogen bonds) . Single-crystal studies require slow evaporation of acetone/ethanol solutions to obtain diffraction-quality crystals .

Advanced: How do structural variations (e.g., cyclopropylmethyl vs. benzyl substituents) influence the compound’s biological activity?

Answer:
The cyclopropyl group enhances metabolic stability compared to bulkier aryl substituents (e.g., benzyl), as seen in analogous thiadiazoles. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., enzymes or receptors). For example, cyclopropylmethyl derivatives may exhibit improved membrane permeability due to reduced steric hindrance, which can be validated via logP measurements or Caco-2 cell assays .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Answer:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antioxidant activity : DPPH radical scavenging assays, comparing % inhibition to ascorbic acid controls .

Advanced: How can researchers resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

Answer:
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Strategies include:

  • Reproducibility checks : Repeating assays with independent synthetic batches.
  • Metabolic stability testing : Liver microsome assays to rule out rapid degradation .
  • Structural validation : Revisiting NMR/X-ray data to confirm substituent orientation, as dihedral angles (e.g., 18.2° vs. 30.3° in crystal structures) can alter bioactivity .

Advanced: What computational methods support the design of this compound derivatives with enhanced properties?

Answer:

  • DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over time (e.g., GROMACS) to assess binding stability.
  • QSAR models : Correlate substituent descriptors (e.g., Hammett constants) with bioactivity to guide synthesis .

Basic: What are the key safety considerations when handling this compound in the lab?

Answer:

  • PPE : Gloves and goggles due to POCl₃’s corrosive nature .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal; collaborate with certified waste management services .
  • Ventilation : Use fume hoods during reflux steps to avoid inhalation risks .

Advanced: How can reaction scalability be improved for industrial-grade research without compromising academic rigor?

Answer:

  • Flow chemistry : Continuous synthesis in microreactors minimizes exothermic risks and improves reproducibility .
  • Green chemistry : Replace POCl₃ with ionic liquids or biodegradable catalysts to reduce environmental impact .
  • Process analytical technology (PAT) : In-line IR/NMR monitors reaction progress for real-time optimization .

Basic: What are the common degradation pathways of this compound, and how are stability studies conducted?

Answer:

  • Hydrolytic degradation : Monitor via HPLC under acidic/basic conditions (pH 1–13) at 40°C .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track decomposition with LC-MS .
  • Oxidative stress : Use H₂O₂ or radical initiators to simulate oxidative environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine

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